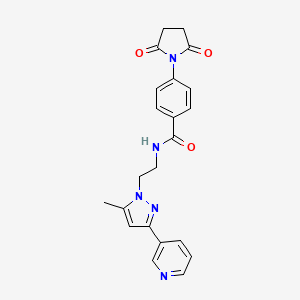
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O3, with a molecular weight of approximately 358.4 g/mol. The structure includes a pyrrolidine moiety, a pyrazole ring, and a benzamide group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in enhancing monoclonal antibody production. It has been shown to influence cellular metabolism and growth dynamics in specific cell lines.
Key Findings
- Monoclonal Antibody Production : A study highlighted that derivatives similar to this compound significantly enhance the production of monoclonal antibodies in recombinant Chinese hamster ovary (CHO) cells. The presence of the compound led to increased glucose uptake and ATP levels during antibody production, suggesting enhanced metabolic activity conducive to protein synthesis .
- Cell Growth Inhibition : The compound was found to suppress cell growth while simultaneously increasing the quality of produced antibodies by reducing unwanted glycosylation patterns (e.g., galactosylation), which is critical for therapeutic efficacy .
- Mechanism of Action : The structure-activity relationship (SAR) analysis indicated that specific structural components, particularly the 2,5-dimethylpyrrole part, play a crucial role in its activity profile. Continued optimization of these derivatives could lead to further improvements in antibody production and quality control .
Table 1: Biological Activity Summary
Case Studies
A notable case study involved the application of this compound in optimizing CHO cell cultures for monoclonal antibody production. In this study:
- Objective : To identify compounds that could enhance antibody yield.
- Methodology : A high-throughput screening approach was employed on over 23,000 compounds.
- Results : The target compound was among those identified as significantly improving both yield and quality of monoclonal antibodies produced by CHO cells.
This study underscores the potential application of the compound in biopharmaceutical manufacturing processes.
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-13-19(17-3-2-10-23-14-17)25-26(15)12-11-24-22(30)16-4-6-18(7-5-16)27-20(28)8-9-21(27)29/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBZRWVODZFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














